molecular formula C17H22N2O2 B2627380 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone CAS No. 2034289-82-0

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone

Cat. No.: B2627380
CAS No.: 2034289-82-0
M. Wt: 286.375
InChI Key: ISJNWIMTBOFDIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or other spectroscopic methods. For the given compound, the specific InChI code or molecular structure is not available in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone” are not documented in the available resources .

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of new compounds with potential antimicrobial activities. For instance, derivatives of similar structural frameworks have been synthesized and shown good antimicrobial activity against various pathogenic bacterial and fungal strains. These findings suggest the potential of the chemical structure as a basis for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Structural and theoretical studies on compounds within the same structural family have been conducted to better understand their properties. For example, detailed structural characterization using single crystal X-ray diffraction and spectroscopic techniques have confirmed the unique conformations of the piperidine ring, which could influence the compound's reactivity and interaction with biological targets (Karthik et al., 2021).

Application in Drug Design

The unique structure of "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone" and its derivatives has been explored for drug design, particularly in the synthesis of backbone-constrained γ-amino acid analogues. These analogues hold promise for modulating physicochemical and pharmacokinetic properties of drug candidates, potentially leading to the development of new therapeutics (Garsi et al., 2022).

Medicinal Chemistry Applications

The framework has also been utilized in the synthesis of bridged bicyclic morpholine amino acids. These compounds serve as compact modules in medicinal chemistry, offering a route to potentially modulate drug properties and introduce new intellectual properties for drug candidates (Kou et al., 2017).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). The specific safety and hazard information for “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone” is not available in the retrieved data .

Mechanism of Action

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJNWIMTBOFDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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